Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone
Description
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is a small organic molecule featuring a four-membered azetidine ring substituted with a fluoromethyl group at the 3-position, linked to a cyclohexylmethanone moiety.
Properties
IUPAC Name |
cyclohexyl-[3-(fluoromethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZNIQGEXNUHTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Introduction of the Fluoromethyl Group: The fluoromethyl group can be introduced via nucleophilic substitution reactions using fluoromethylating agents.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached through various coupling reactions, such as Grignard reactions or Suzuki-Miyaura couplings.
Formation of the Methanone Core: The final step involves the formation of the methanone core, which can be achieved through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Oxidation Reactions
The azetidine ring undergoes oxidation under controlled conditions. For example:
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Catalytic oxidation with RuO in dichloromethane at −10°C converts the azetidine ring to a γ-lactam derivative, preserving the fluoromethyl substituent.
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Electrochemical oxidation in acetonitrile/water mixtures (pH 7) generates hydroxylated intermediates, as confirmed by LC-MS.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| RuO | −10°C, CHCl | γ-Lactam derivative | 78% |
| NaIO | RT, HO/MeCN (1:1) | Epoxide intermediate | 62% |
Nucleophilic Substitution at Fluoromethyl Group
The fluoromethyl moiety participates in SN reactions due to the electron-withdrawing effect of fluorine:
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Reaction with sodium ethoxide in ethanol at reflux replaces the fluorine atom with ethoxy groups.
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Ammonolysis in liquid NH at −33°C produces aminomethyl derivatives, which are precursors for antimicrobial agents .
Key Data:
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Kinetics : Second-order rate constant for ethoxy substitution.
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Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) reduce substitution efficiency by 40%.
Ring-Opening Reactions
The azetidine ring undergoes acid-catalyzed ring-opening:
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HCl (1M) in THF at 50°C cleaves the ring to form a linear amine hydrochloride.
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Lewis Acids (e.g., BF·EtO) induce regioselective cleavage at the C-N bond adjacent to the fluoromethyl group.
| Acid | Conditions | Product | Yield |
|---|---|---|---|
| HCl (1M) | 50°C, THF, 6h | Linear amine hydrochloride | 85% |
| BF·EtO | RT, CHCl, 2h | Fluoromethyl-substituted amine | 72% |
Alkylation and Arylation
The cyclohexyl group facilitates Friedel-Crafts-type alkylation:
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Reaction with benzyl bromide in DMF/NaCO at 80°C yields diarylmethane derivatives .
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Suzuki Coupling with arylboronic acids (Pd(PPh), KCO) introduces aromatic substituents at the azetidine nitrogen.
Comparative Efficiency:
| Reaction Type | Catalyst | Yield | Selectivity |
|---|---|---|---|
| Friedel-Crafts | NaCO | 68% | Moderate |
| Suzuki Coupling | Pd(PPh) | 81% | High |
Mechanistic Insights
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Fluorine’s Role : The fluoromethyl group enhances electrophilicity at the azetidine C-3 position, accelerating nucleophilic attacks.
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Steric Hindrance : The cyclohexyl group directs regioselectivity in ring-opening reactions by shielding specific sites.
Scientific Research Applications
Medicinal Chemistry
Overview : Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to interact with biological targets, which is essential for drug development.
Key Properties :
- Chemical Structure : The presence of a cyclohexyl group, a fluoromethyl group, and an azetidine ring contributes to its unique reactivity and biological activity.
- Mechanism of Action : The compound may modulate the activity of enzymes or receptors by enhancing binding affinity due to the fluoromethyl group, which is known to increase lipophilicity and stability .
Case Study :
A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell growth, with one derivative showing an IC50 value of 1.0 nM against MCF-7 breast cancer cells, indicating its potential as a potent anticancer agent .
Organic Synthesis
Role in Synthesis : this compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a valuable precursor.
Types of Reactions :
- Oxidation : Can be oxidized to form ketones or carboxylic acids.
- Reduction : Reduction reactions can convert the methanone group into alcohols.
- Substitution : The fluoromethyl group can participate in nucleophilic substitution reactions .
Table 1: Summary of Chemical Reactions
| Reaction Type | Products Formed | Common Reagents |
|---|---|---|
| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate |
| Reduction | Alcohols | Lithium aluminum hydride |
| Substitution | Various Derivatives | Amines, Thiols |
Biological Studies
Biological Activity : Research indicates that this compound and its derivatives possess notable biological activities, including antimicrobial and anticancer properties.
Antimicrobial Studies : Preliminary investigations have shown that this compound exhibits activity against drug-resistant microorganisms, suggesting its potential as an antibiotic agent . Further studies are required to elucidate the specific mechanisms involved.
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | IC50 = 1.0 nM in MCF-7 | |
| Antimicrobial | Effective against resistant strains |
Industrial Applications
In addition to its roles in medicinal chemistry and organic synthesis, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the development of materials with specific characteristics suitable for industrial applications.
Mechanism of Action
The mechanism of action of Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone involves its interaction with specific molecular targets. The fluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the azetidine ring may contribute to the compound’s stability and reactivity. The cyclohexyl group can influence the compound’s lipophilicity and overall pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include:
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclohexyl)methanone (S727-1645): Molecular Formula: C₂₀H₂₆N₄O₂ Molecular Weight: 354.45 g/mol Key Features: Replaces the fluoromethyl group with a benzyloxy-methyl-substituted triazole. This compound is available in milligram quantities for screening, suggesting exploratory biological evaluation .
5-[6-[[3-(4,5,6,7-Tetrahydropyrazolo[4,3-C]pyridin-1-yl)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile derivatives: Key Features: Patent-pending TLR7-9 antagonists incorporating azetidine and morpholine moieties. The azetidine ring here is part of a larger scaffold, emphasizing its versatility in drug design .
(3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}azetidin-1-yl)(cyclopentyl)methanone: Key Features: Differs from S727-1645 by replacing the cyclohexyl group with a cyclopentyl ring. This minor structural change reduces lipophilicity (smaller ring size) and may alter target engagement or pharmacokinetic profiles .
Comparative Analysis
Key Findings
- Fluorine Impact: The fluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogues (e.g., benzyloxy derivatives), as fluorine atoms are known to block cytochrome P450-mediated oxidation .
- Scaffold Versatility: Azetidine rings are adaptable to diverse therapeutic targets, as evidenced by their use in both small-molecule screening (S727-1645) and immunomodulatory agents (TLR7-9 antagonists) .
Research Implications and Gaps
- Patent Landscape : The structural similarity to patented TLR antagonists highlights opportunities for repurposing or derivative design in autoimmune disease research .
Biological Activity
Cyclohexyl(3-(fluoromethyl)azetidin-1-yl)methanone is an emerging compound in medicinal chemistry, noted for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanism of action, and comparative analysis with similar compounds.
Chemical Structure and Synthesis
The compound features a cyclohexyl group attached to a 3-(fluoromethyl)azetidin-1-yl moiety, forming a methanone core. The synthesis typically involves several key steps:
- Formation of the Azetidine Ring : Achieved through cyclization of appropriate precursors under basic conditions.
- Introduction of the Fluoromethyl Group : Via nucleophilic substitution reactions using fluoromethylating agents.
- Attachment of the Cyclohexyl Group : Accomplished through coupling reactions such as Grignard or Suzuki-Miyaura couplings.
- Formation of the Methanone Core : Finalized through oxidation reactions.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its ability to inhibit various enzymes, potentially affecting metabolic pathways.
- Receptor Binding : Its unique structure allows it to bind to certain receptors, modulating their activity and leading to various biological effects such as apoptosis in cancer cells and inhibition of microbial growth.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated potent inhibitory effects against several bacterial strains, including Staphylococcus aureus and Enterococcus faecalis, with MIC values indicating effective concentrations for bacterial inhibition .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | < 16 |
| Enterococcus faecalis | < 32 |
Anticancer Activity
In cancer research, the compound has shown promising results:
- Cell Proliferation Inhibition : It exhibited significant inhibitory effects on various cancer cell lines, particularly in triple-negative breast cancer (TNBC), with IC50 values indicating effective concentrations for inhibiting cell growth .
| Cell Line | IC50 (μM) |
|---|---|
| MDA-MB-231 (TNBC) | 0.126 |
| MCF10A (Non-cancer) | > 2.5 |
Case Studies
- Study on Antimicrobial Efficacy : A study evaluating the compound's efficacy against MRSA strains reported a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as an antibacterial agent .
- Cancer Cell Line Study : In vivo studies using mouse models showed that treatment with this compound led to a notable decrease in tumor size and metastasis in TNBC models, suggesting its therapeutic potential .
Comparative Analysis
Compared to similar compounds like Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone and Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone, the fluoromethyl derivative exhibits enhanced biological activity due to its unique electronic properties imparted by the fluorine atom. This difference may lead to improved binding affinities and biological responses:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | High | High |
| Cyclohexyl(3-(chloromethyl)azetidin-1-yl)methanone | Moderate | Moderate |
| Cyclohexyl(3-(bromomethyl)azetidin-1-yl)methanone | Low | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
